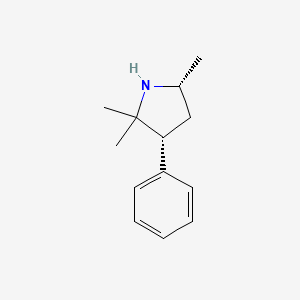

rac-(3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine, cis

Description

Properties

CAS No. |

484001-87-8 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(3S,5S)-2,2,5-trimethyl-3-phenylpyrrolidine |

InChI |

InChI=1S/C13H19N/c1-10-9-12(13(2,3)14-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t10-,12-/m0/s1 |

InChI Key |

FVDMLCGIOKMSRT-JQWIXIFHSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable phenyl-substituted ketone with a chiral amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of various organic compounds, including pyrrolidine derivatives .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in the reactions of (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it exhibits significant effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that (3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine shows substantial antimicrobial activity against several bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.03 - 0.05 μM |

| Staphylococcus aureus | 0.5 μM |

| Escherichia coli | 1.0 μM |

These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in light of increasing antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies reveal its ability to induce apoptosis in various cancer cell lines through modulation of specific signaling pathways.

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa | 3.5 |

| MCF-7 | 4.2 |

| A549 | 2.8 |

The observed IC₅₀ values indicate that this compound is a promising candidate for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy Against Multidrug-Resistant Tuberculosis

A study published in Nature evaluated the efficacy of (3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine against multidrug-resistant tuberculosis (MDR-TB) strains using a high-throughput screening approach.

Findings :

- The compound demonstrated an MIC of 0.03 μM against MDR-TB strains.

- In vivo studies showed a significant reduction in bacterial load in infected mice treated with the compound.

This study highlights the potential of this compound as a novel treatment for resistant tuberculosis.

Case Study 2: Anticancer Activity in Human Cell Lines

A comprehensive study by Moraski et al. examined the anticancer properties of various derivatives including (3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine.

Results :

- The compound exhibited selective cytotoxicity towards HeLa and A549 cells with IC₅₀ values significantly lower than those observed for standard chemotherapeutics.

- Mechanistic studies revealed that the compound induces apoptosis via caspase activation pathways.

These findings suggest that this compound could be further explored as an effective anticancer agent.

Mechanism of Action

The mechanism of action of (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between (3R,5R)-2,2,5-trimethyl-3-phenylpyrrolidine and related compounds:

Key Observations :

- Substituent Effects : The phenyl group at position 3 in the target compound enhances aromatic interactions, while halogenated derivatives (e.g., 4-chloro-phenyl in SYP-Z048) improve bioactivity against fungal pathogens . Fluorine substitution in other analogs increases polarity and metabolic stability .

- Stereochemistry : The (3R,5R) configuration distinguishes the compound from its stereoisomers. For example, SYP-Z048’s (3R,5R)-isomer exhibits superior antifungal efficacy compared to the (3R,5S)-isomer .

Physicochemical Properties

- Melting Points and Stability: While specific data for the target compound are unavailable, structurally related pyrrolidines with ester or dicyano groups (e.g., ) exhibit higher melting points (>150°C) due to increased crystallinity.

- Stereochemical Purity : The enantiomeric purity of (3R,5R)-configured compounds is critical for biological activity. For instance, SYP-Z048’s efficacy relies on precise stereochemistry , whereas racemic mixtures () may require resolution for optimal performance.

Q & A

Q. What are the key synthetic methodologies for preparing (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine?

The synthesis typically involves multi-step strategies, including:

- Ring formation : Cyclization reactions using reagents like hexamine and acetic acid under reflux (120°C) to construct the pyrrolidine core .

- Substituent introduction : Alkylation (e.g., NaH/MeI for methyl groups) and cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura with aryl boronic acids) to install phenyl and methyl groups .

- Stereochemical control : Diastereoselective methods, such as neutralizing chiral intermediates (e.g., dimethyl (2R*,3R*)-3-aryl-glutamate hydrochlorides) to enforce the (3R,5R) configuration .

Q. How is the stereochemistry of (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine confirmed experimentally?

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- NMR spectroscopy : NOESY or ROESY experiments to assess spatial proximity of substituents (e.g., methyl and phenyl groups) .

- Chiral HPLC : Validation of enantiomeric purity using chiral stationary phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

- Modular substitution : Systematic variation of substituents (e.g., replacing phenyl with pyridyl or fluorophenyl groups) to evaluate bioactivity changes .

- Stereochemical analogs : Synthesis of (3S,5S) or (3R,5S) diastereomers to isolate stereospecific effects .

- In vitro assays : Testing analogs against target receptors (e.g., GPCRs or enzymes) to correlate structural features with potency .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Conformational analysis : Density Functional Theory (DFT) calculations to model low-energy conformers and compare with observed NMR shifts .

- Dynamic NMR : Detect rotational barriers or ring puckering that may explain discrepancies .

- Crystallographic validation : Overlay X-ray structures with computational models to identify deviations .

Q. What are the challenges in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?

- Catalytic asymmetry : Use of chiral ligands (e.g., BINAP) in transition-metal catalysis for enantioselective bond formation .

- Kinetic resolution : Enzymatic or chemical resolution of racemic mixtures .

- In situ monitoring : Real-time HPLC or polarimetry to optimize reaction conditions for ee >99% .

Methodological Considerations

Q. Which analytical techniques are critical for characterizing intermediates and final products?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect impurities .

- Elemental analysis : Validate purity and stoichiometry .

- 2D NMR (HSQC, HMBC) : Assign complex proton and carbon environments, particularly in crowded regions (e.g., methyl groups) .

Q. How can researchers mitigate hazards during large-scale synthesis (e.g., exothermic reactions)?

- Process optimization : Use flow chemistry to control exotherms and reduce batch size risks .

- Safety protocols : Adhere to GHS guidelines (e.g., P210, P233 for flammability; P301+P312 for toxicity) .

Applications in Drug Discovery

Q. What role does (3R,5R)-2,2,5-Trimethyl-3-phenylpyrrolidine play as a chiral building block?

- Scaffold diversification : Its rigid pyrrolidine core serves as a template for designing protease inhibitors or allosteric modulators .

- Bioisosteric replacement : Fluorophenyl or trifluoromethyl analogs (e.g., from ) enhance metabolic stability .

Data Reproducibility and Validation

Q. How can batch-to-batch variability in synthetic yield be minimized?

- Standardized conditions : Strict control of temperature, solvent purity, and catalyst loading .

- Quality control (QC) : Intermediate characterization via TLC or LC-MS before proceeding to subsequent steps .

Advanced Characterization Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.